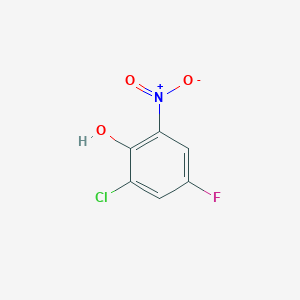

2-Chloro-4-fluoro-6-nitrophenol

Overview

Description

2-Chloro-4-fluoro-6-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring

Mechanism of Action

- For example, Cupriavidus sp. CNP-8, a Gram-negative bacterium, degrades 2C4F6NP via the 1,2,4-benzenetriol (BT) pathway. The hnp gene cluster in this strain is involved in 2C4F6NP catabolism. HnpAB, a two-component FAD-dependent monooxygenase, converts 2C4F6NP to BT via chloro-1,4-benzoquinone. HnpC, a BT 1,2-dioxygenase, further cleaves BT into maleylacetate .

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

2-Chloro-4-fluoro-6-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as monooxygenases and dioxygenases, which facilitate its degradation and transformation. For instance, in certain bacterial strains, this compound is metabolized via pathways involving enzymes like flavin adenine dinucleotide-dependent monooxygenase and benzenetriol dioxygenase. These interactions typically involve the oxidation of the phenol ring, leading to the formation of intermediate compounds that are further processed by the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in certain cell types, leading to the activation of stress response pathways and changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the binding of this compound to monooxygenases can result in the oxidation of the phenol ring, producing reactive intermediates that can further interact with other biomolecules. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in stress response and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may have minimal impact on physiological processes, while higher doses can induce toxic effects. For example, high doses of this compound have been associated with behavioral changes, gastrointestinal disturbances, and other adverse effects in rodent models. These findings highlight the importance of determining the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification. In microbial systems, this compound is metabolized via the benzenetriol pathway, which involves the sequential action of monooxygenases and dioxygenases. These enzymes facilitate the breakdown of this compound into less toxic intermediates that can be further processed and excreted by the cell. The involvement of specific cofactors, such as flavin adenine dinucleotide, is crucial for the catalytic activity of these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes. Additionally, the distribution of this compound within tissues can be influenced by factors such as solubility and affinity for specific cellular compartments. These interactions play a critical role in determining the localization and accumulation of the compound within the organism .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals and post-translational modifications. For example, the presence of specific functional groups on this compound can influence its localization to the mitochondria, where it may exert effects on mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-6-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-fluorophenol. This process typically uses a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-6-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to nucleophilic aromatic substitution reactions.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted phenols or anilines.

Reduction: 2-Chloro-4-fluoro-6-aminophenol.

Oxidation: Quinone derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-6-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-nitrophenol: Lacks the fluoro substituent, which can affect its reactivity and applications.

4-Fluoro-2-nitrophenol: Lacks the chloro substituent, leading to different chemical properties and uses.

2-Bromo-4-fluoro-6-nitrophenol:

Uniqueness

2-Chloro-4-fluoro-6-nitrophenol is unique due to the combination of chloro, fluoro, and nitro groups on the phenol ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry.

Biological Activity

2-Chloro-4-fluoro-6-nitrophenol (C6H3ClFNO3) is an aromatic compound characterized by its unique chemical structure, which includes chloro, fluoro, and nitro substituents on a phenolic ring. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties. This article presents a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C6H3ClFNO3

- Molecular Weight : 195.55 g/mol

- Structure : The compound features a phenolic structure with three substituents: a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 6-position.

The biological activity of this compound is largely attributed to its interaction with various enzymes and cellular components. Key mechanisms include:

- Enzyme Interaction : This compound can interact with monooxygenases and dioxygenases, which are critical for its degradation in microbial systems. For instance, in the bacterium Cupriavidus sp. CNP-8, the compound is metabolized through the benzenetriol pathway, involving enzymes that convert it into less toxic intermediates.

- Oxidative Stress Induction : Exposure to this compound can lead to oxidative stress in certain cell types, triggering stress response pathways and altering gene expression. This is particularly relevant in studies examining its effects on cell signaling and metabolism.

Biochemical Pathways

This compound is involved in several metabolic pathways primarily related to its degradation:

- Benzenetriol Pathway : In microbial systems, this compound undergoes transformation through a series of enzymatic reactions involving monooxygenases and dioxygenases that facilitate its breakdown into less harmful products.

Table 1: Key Enzymes Involved in Metabolism

| Enzyme Name | Function |

|---|---|

| HnpAB | FAD-dependent monooxygenase |

| HnpC | BT 1,2-dioxygenase |

| Monooxygenases | Facilitate oxidation of the phenolic ring |

Cellular Effects

The effects of this compound on cellular processes can vary significantly based on concentration and cell type:

- Cell Signaling : The compound can modulate key signaling pathways by influencing transcription factors and other regulatory proteins.

- Gene Expression Alteration : It has been shown to affect the expression of genes involved in stress responses and metabolic processes.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study found that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, demonstrating potential as a biocide in agricultural applications.

- Fungal Inhibition : Another investigation highlighted its antifungal activity against Candida albicans, suggesting its utility in treating fungal infections.

- Toxicological Studies : Toxicological assessments revealed that exposure to high concentrations of this compound could lead to cytotoxic effects in mammalian cell lines, necessitating further research into its safety profile for potential therapeutic uses.

Properties

IUPAC Name |

2-chloro-4-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBDUVIWPGCVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395604 | |

| Record name | 2-chloro-4-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58348-98-4 | |

| Record name | 2-chloro-4-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.